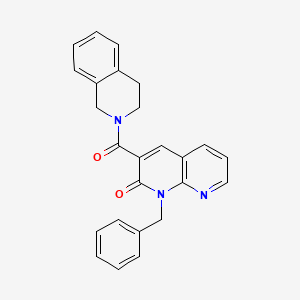

1-benzyl-3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,8-naphthyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While there isn’t specific information available on the synthesis of “1-benzyl-3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,8-naphthyridin-2(1H)-one”, there are related studies on the synthesis of similar compounds. For instance, a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and evaluated for inhibitory activity against monoamine oxidase (MAO)-A and-B, acetylcholine esterase (AChE), and butyrylcholine esterase (BChE) . Another study synthesized 59 derivatives of 3,4-dihydroisoquinolin-1(2H)-one using the Castagnoli–Cushman reaction .Wissenschaftliche Forschungsanwendungen

Aggregation Enhanced Emission and Photophysical Properties

Research on derivatives of 1,8-naphthalimide, closely related to the queried compound, has shown significant advancements in the tuning of aggregation-enhanced emission and solid-state emission. For instance, derivatives like 4-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzoic acid and related compounds have been synthesized and characterized, exhibiting notable aggregation-enhanced emission properties. These properties are attributed to nanoaggregate formation in aqueous-DMF solutions and are further elucidated through spectral data, X-ray crystallography, and density functional theory calculations. Such findings indicate potential applications in the development of novel photophysical materials and sensors (Srivastava et al., 2016).

Anticancer Activity

A derivative of the tetrahydroisoquinoline family, which shares structural motifs with the queried compound, has been investigated for its anticancer activity. Synthesized compounds maintaining the tetrahydroisoquinoline moiety have shown potent cytotoxic activities against breast cancer cell lines, suggesting their potential as novel anticancer agents. This research underscores the importance of structural modifications on the phenyl ring in enhancing biological properties, offering insights into the design of safer pharmaceutical agents (Redda et al., 2010).

Synthesis of Novel Frameworks

The versatility of the dihydroisoquinoline-naphthyridinone framework has been demonstrated through the synthesis of new fused structures. These compounds, obtained through reactions with azlactone and subsequent modifications, present a novel class of compounds with unique chemical properties. Their potential applications span from materials science to pharmaceuticals, emphasizing the utility of such frameworks in creating diverse chemical entities (Shuvalov & Fisyuk, 2022).

Antimicrobial Activity

The application of 1,8-naphthyridin-2(1H)-one derivatives extends to antimicrobial activity as well. Through microwave-assisted synthesis, compounds incorporating the 1,8-naphthyridin-2-yl moiety have been evaluated against various bacterial strains, showing promising antimicrobial properties. This suggests the potential of these compounds in addressing microbial resistance and the development of new antibiotics (Sakram et al., 2018).

Wirkmechanismus

While the mechanism of action for “1-benzyl-3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,8-naphthyridin-2(1H)-one” is not specifically mentioned, related compounds have shown inhibitory activity against monoamine oxidase (MAO)-A and-B, acetylcholine esterase (AChE), and butyrylcholine esterase (BChE). Molecular docking revealed several important interactions between the active analogs and amino acid residues of the protein receptors .

Zukünftige Richtungen

The research on similar compounds paves the way for further study aimed at designing MAO and ChE inhibitors for the treatment of depression and neurodegenerative disorders . Another study suggests that the results would help to better understand the mode of action and the SAR of these derivatives, and provide crucial information for further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans .

Eigenschaften

IUPAC Name |

1-benzyl-3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,8-naphthyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O2/c29-24(27-14-12-19-9-4-5-10-21(19)17-27)22-15-20-11-6-13-26-23(20)28(25(22)30)16-18-7-2-1-3-8-18/h1-11,13,15H,12,14,16-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBSZJSIXZOUFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2800338.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2800340.png)

![[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/no-structure.png)

![2-[[(3,3-Dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile](/img/structure/B2800359.png)

![(3'-chloro-[1,1'-biphenyl]-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2800360.png)